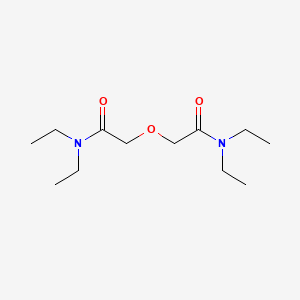![molecular formula C14H17FN2O2 B2790436 N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide CAS No. 1355929-22-4](/img/structure/B2790436.png)
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis.
Mechanism of Action
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 works by binding to a specific site on the N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide protein, which prevents the channel from opening and transporting chloride ions across the cell membrane. This inhibition of this compound activity can help to correct the defective chloride transport that is characteristic of cystic fibrosis.
Biochemical and Physiological Effects:
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 has been shown to improve the function of mutant this compound proteins in vitro and in vivo. This can lead to improved chloride transport and mucus clearance in the airways, which can help to reduce the incidence of respiratory infections and improve lung function in patients with cystic fibrosis. N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 has also been shown to increase the activity of other chloride channels in the airway epithelium, which may have therapeutic benefits in treating other respiratory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 is that it is a potent and selective inhibitor of N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide, which makes it a valuable tool for studying the function of this compound in vitro and in vivo. However, one limitation of N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 is that it can be toxic to cells at high concentrations, which can make it difficult to use in some experimental settings.
Future Directions
There are several future directions for research on N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172. One area of focus is the development of more potent and selective N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide inhibitors that can be used to treat cystic fibrosis and other respiratory diseases. Another area of focus is the development of combination therapies that target multiple aspects of the disease, such as this compound function and inflammation. Additionally, there is ongoing research into the use of N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 as a tool for studying the role of this compound in other physiological processes, such as ion transport in the gastrointestinal tract.
Synthesis Methods
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzyl cyanide with 2-amino-2-methyl-1-propanol to form the intermediate 2-fluorobenzyl N-(2-hydroxy-2-methylpropyl)carbamate. This intermediate is then reacted with 2-chloro-N-(propan-2-yloxy)propanamide to form N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172.
Scientific Research Applications
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis. Studies have shown that N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 can improve the function of mutant N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide proteins in vitro and in vivo. In addition, N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 has been shown to increase the activity of other chloride channels in the airway epithelium, which may have therapeutic benefits in treating other respiratory diseases.
properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-propan-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10(2)19-8-7-14(18)17-13(9-16)11-5-3-4-6-12(11)15/h3-6,10,13H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUZEFZODFOJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)NC(C#N)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2790354.png)
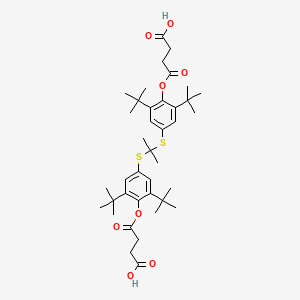
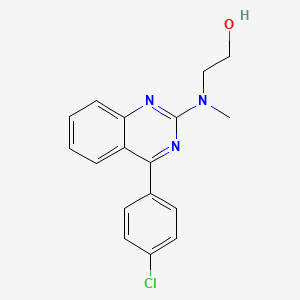
![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2790360.png)

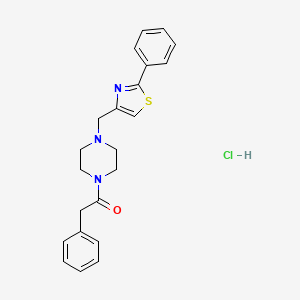
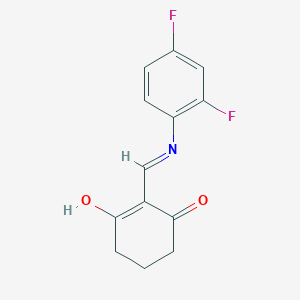

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2790366.png)
![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2790367.png)
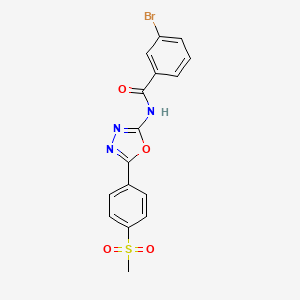

![N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2790370.png)
